molecular formula C21H21N3O2 B10808340 N-(3-acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide

N-(3-acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide

Cat. No.: B10808340
M. Wt: 347.4 g/mol
InChI Key: XPMAPJRLDOEGLW-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide is a quinoxaline derivative featuring a carboxamide group at position 6 linked to a 3-acetylphenyl moiety. The quinoxaline core is substituted with diethyl groups at positions 2 and 3, distinguishing it from related compounds through its unique electronic and steric profile.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-4-17-18(5-2)24-20-12-15(9-10-19(20)23-17)21(26)22-16-8-6-7-14(11-16)13(3)25/h6-12H,4-5H2,1-3H3,(H,22,26)

InChI Key

XPMAPJRLDOEGLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)N=C1CC

Origin of Product

United States

Biological Activity

N-(3-acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with an acetylphenyl group and diethyl groups. Its structure can be represented as follows:

N 3 acetylphenyl 2 3 diethylquinoxaline 6 carboxamide\text{N 3 acetylphenyl 2 3 diethylquinoxaline 6 carboxamide}

This configuration is crucial for its biological activity, as the specific substitutions influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of VEGFR-2 : This compound may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in cancer cell proliferation and angiogenesis. In studies involving related quinolone derivatives, significant inhibition of VEGFR-2 was observed, leading to reduced cell viability in cancer cell lines such as HepG2 .
  • Induction of Apoptosis : The compound has been associated with pro-apoptotic activity. For instance, in experiments with HepG2 cells, treatment resulted in increased expression of apoptotic markers such as Bax and Caspase-7, indicating that it may trigger programmed cell death .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Cell Line IC50 (nM) Mechanism
VEGFR-2 InhibitionHepG2138Inhibition of angiogenesis
Induction of ApoptosisHepG2-Increased Bax and Caspase-7 expression
Cytotoxicity to Normal CellsTHLE-2-Selective toxicity

Case Studies and Research Findings

  • VEGFR-2 Inhibition Study : A study investigated the effects of various quinolone derivatives on VEGFR-2 activity. The compound demonstrated a potent inhibitory effect with an IC50 value of 138 nM against the HepG2 cell line, suggesting strong potential as an anticancer agent .
  • Apoptotic Mechanism Exploration : Further research on the apoptotic effects revealed that treatment with this compound led to significant increases in early and late apoptotic cells. This was evidenced by flow cytometry analysis showing a marked increase in Annexin V-positive cells post-treatment .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound 3-Chloro-N,N-diethylquinoxaline-2-carboxamide N-(3-Methoxyphenyl)-6-sulfonamide Thienoquinoline Carboxamide
Core Heterocycle Quinoxaline Quinoxaline Tetrahydroquinoxaline Thienoquinoline
Key Substituents 2,3-Diethyl; 6-carboxamide 2-Chloro; diethylamino 6-Sulfonamide; 3-methoxyphenyl Amino; ethoxyphenyl
Molecular Weight (g/mol) ~381.4 263.7 361.4 395.5–411.5
Functional Group Impact Moderate polarity Electron-withdrawing chloro Highly polar sulfonamide Sulfur-enhanced stability

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